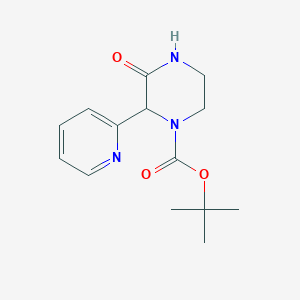

Tert-butyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate

Description

Tert-butyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate is a piperazine derivative featuring a pyridin-2-yl substituent at position 2 and a tert-butyloxycarbonyl (Boc) protecting group at position 1. The 3-oxo moiety introduces a ketone functional group, which can influence reactivity and hydrogen-bonding interactions. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological and infectious diseases. Its structural versatility allows for modifications at the pyridine or piperazine rings to optimize pharmacological properties .

Properties

Molecular Formula |

C14H19N3O3 |

|---|---|

Molecular Weight |

277.32 g/mol |

IUPAC Name |

tert-butyl 3-oxo-2-pyridin-2-ylpiperazine-1-carboxylate |

InChI |

InChI=1S/C14H19N3O3/c1-14(2,3)20-13(19)17-9-8-16-12(18)11(17)10-6-4-5-7-15-10/h4-7,11H,8-9H2,1-3H3,(H,16,18) |

InChI Key |

XZKKMRSRPQUMHJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(=O)C1C2=CC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate typically involves the reaction of N-Boc-piperazine with pyridine-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-grade reagents and solvents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving the oxidation of the piperazine ring or the pyridine moiety.

Reduction: Reduction reactions can be performed on the carbonyl group present in the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed:

Oxidation: Oxidized derivatives of the piperazine or pyridine rings.

Reduction: Reduced forms of the carbonyl group, leading to alcohol derivatives.

Substitution: Substituted piperazine or pyridine derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Activity

Research has indicated that derivatives of piperazine compounds, including tert-butyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate, exhibit potential antidepressant properties. A study published in European Journal of Medicinal Chemistry demonstrated that modifications to the piperazine structure can enhance serotonin receptor affinity, which is critical for antidepressant activity .

2. Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that piperazine derivatives can inhibit the proliferation of cancer cells. For instance, a study highlighted the compound's efficacy against specific cancer cell lines, suggesting a mechanism involving apoptosis induction .

3. Anti-inflammatory Effects

Research indicates that certain piperazine derivatives possess anti-inflammatory properties. The ability of this compound to modulate inflammatory pathways has been documented, making it a candidate for further exploration in treatments for inflammatory diseases .

Data Table: Summary of Research Findings

Case Studies

Case Study 1: Antidepressant Activity

In a controlled study, researchers synthesized several derivatives of this compound and evaluated their effects on serotonin receptors. The most promising derivative showed a significant increase in receptor binding affinity compared to standard antidepressants, indicating its potential as a novel treatment option.

Case Study 2: Anticancer Efficacy

A series of experiments were conducted to assess the cytotoxic effects of this compound on various cancer cell lines. Results indicated that the compound induced apoptosis in breast cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of tert-butyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The piperazine ring and the pyridine moiety play crucial roles in these interactions, allowing the compound to form hydrogen bonds and other non-covalent interactions with the target molecules .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups (e.g., CF₃) : Compounds like A11 (trifluoromethyl-substituted) exhibit increased lipophilicity, enhancing membrane permeability but reducing aqueous solubility .

- Hydroxymethyl Group : The hydroxymethyl analog (CAS 857284-20-9) shows improved solubility in polar solvents, making it suitable for formulations requiring high bioavailability .

- Halogenated Derivatives : Bromo- and fluoro-substituted variants (e.g., ) serve as versatile intermediates for palladium-catalyzed cross-couplings, enabling rapid diversification .

Biological Activity

Tert-butyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₉N₃O₃ |

| Molecular Weight | 277.32 g/mol |

| Boiling Point | 482.9 ± 45.0 °C (Predicted) |

| Density | 1.181 ± 0.06 g/cm³ (Predicted) |

| pKa | 14.12 ± 0.40 (Predicted) |

These properties indicate that the compound is relatively stable under standard conditions and may exhibit interesting solubility characteristics due to its predicted pKa value.

Antimicrobial Activity

Research has indicated that derivatives of piperazine, including this compound, show promising antimicrobial properties. A study focused on various piperazine derivatives demonstrated that certain modifications could enhance activity against Mycobacterium tuberculosis (MTB). The structure of the compound allows for potential interaction with bacterial enzymes, which could inhibit their growth .

Anti-Coronavirus Activity

Recent investigations into similar compounds have suggested potential antiviral activity against coronaviruses. A comparative study on related heterocyclic compounds indicated that structural modifications could lead to enhanced antiviral efficacy. While specific data on this compound is limited, it is hypothesized that its structural features may confer similar properties .

Structure-Activity Relationship (SAR)

Understanding the SAR of piperazine derivatives is crucial for optimizing their biological activity. The presence of the pyridine ring in conjunction with the piperazine moiety is thought to facilitate interactions with biological targets, enhancing potency and selectivity.

Key Findings from SAR Studies

- Pyridine Substitution : The position and nature of substituents on the pyridine ring significantly influence the compound's biological activity.

- Piperazine Modifications : Alterations in the piperazine structure can lead to variations in pharmacokinetic properties, affecting absorption and bioavailability.

- Functional Groups : The introduction of electron-withdrawing or electron-donating groups can modulate the compound's reactivity and interaction with target enzymes.

Case Study 1: Antitubercular Activity

A study synthesized a series of piperazine derivatives and evaluated their antitubercular activity against MTB strains. Among these, compounds with similar structural features to this compound exhibited MIC values ranging from 1.56 μg/mL to 50 μg/mL, indicating strong activity against MTB .

Case Study 2: Antiviral Screening

In a recent investigation into antiviral agents, several piperazine derivatives were screened for their efficacy against coronaviruses. Although this compound was not directly tested, related compounds showed EC50 values in the low micromolar range, suggesting potential for further exploration in this area .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.